5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride
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Overview
Description
Thalidomide-5-O-C2-NH2 (hydrochloride) is a derivative of Thalidomide, a compound known for its immunomodulatory and anti-angiogenic properties. This compound is specifically designed as a cereblon ligand, which is used in the recruitment of CRBN protein. It can be connected to the ligand for protein by a linker to form PROTACs (Proteolysis Targeting Chimeras) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5-O-C2-NH2 (hydrochloride) involves the modification of Thalidomide to introduce the 5-O-C2-NH2 group. The process typically includes the following steps:
Starting Material: Thalidomide is used as the starting material.
Modification: The 5-O-C2-NH2 group is introduced through a series of chemical reactions, including nucleophilic substitution and amide formation.
Hydrochloride Formation: The final product is converted to its hydrochloride salt form to enhance its stability and solubility
Industrial Production Methods: Industrial production of Thalidomide-5-O-C2-NH2 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the intermediate compounds.
Purification: Purification of the intermediate compounds using techniques such as crystallization and chromatography.
Final Conversion: Conversion of the purified intermediate to the hydrochloride salt form
Chemical Reactions Analysis
Types of Reactions: Thalidomide-5-O-C2-NH2 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents such as amines and thiols are commonly used
Major Products: The major products formed from these reactions include various derivatives of Thalidomide-5-O-C2-NH2 (hydrochloride) with different functional groups introduced .
Scientific Research Applications
Thalidomide-5-O-C2-NH2 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies involving protein-protein interactions and protein degradation pathways.
Medicine: Investigated for its potential therapeutic applications in cancer and other diseases involving protein dysregulation.
Industry: Utilized in the development of novel therapeutic agents and drug delivery systems
Mechanism of Action
The mechanism of action of Thalidomide-5-O-C2-NH2 (hydrochloride) involves the recruitment of CRBN protein. The compound acts as a cereblon ligand, binding to the CRBN protein and facilitating the formation of PROTACs. These PROTACs target specific proteins for ubiquitination and subsequent degradation by the proteasome. This process effectively reduces the levels of target proteins within the cell, leading to various therapeutic effects .
Comparison with Similar Compounds
Thalidomide-5-O-C5-NH2 (hydrochloride): Another Thalidomide derivative with a similar mechanism of action but different linker length.
Thalidomide-5-O-C12-NH2 (hydrochloride): A derivative with a longer linker, used for different target proteins.
Thalidomide-NH-C5-NH2 (hydrochloride): A compound with a different functional group, used in similar applications
Uniqueness: Thalidomide-5-O-C2-NH2 (hydrochloride) is unique due to its specific linker length and functional group, which allows for the formation of PROTACs with distinct properties and target specificities. This makes it a valuable tool in the development of targeted therapies and research applications .
Properties
CAS No. |
2694727-89-2 |
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Molecular Formula |
C15H16ClN3O5 |
Molecular Weight |
353.76 g/mol |
IUPAC Name |
5-(2-aminoethoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C15H15N3O5.ClH/c16-5-6-23-8-1-2-9-10(7-8)15(22)18(14(9)21)11-3-4-12(19)17-13(11)20;/h1-2,7,11H,3-6,16H2,(H,17,19,20);1H |
InChI Key |
RUGPYAMOHFOSSS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)OCCN.Cl |
Purity |
95 |
Origin of Product |
United States |
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